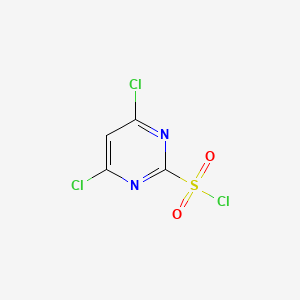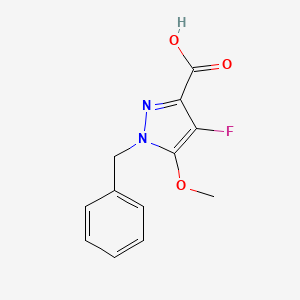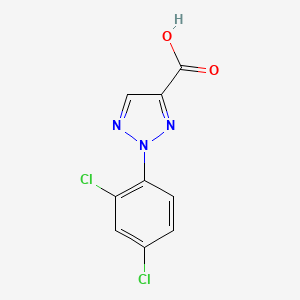
4,6-Dichloropyrimidine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloropyrimidine-2-sulfonylchloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a sulfonyl chloride group at position 2. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrimidine-2-sulfonylchloride typically involves the chlorination of 4,6-diaminopyrimidine. The process begins with the dissolution of 4,6-diaminopyrimidine in hydrochloric acid, followed by the addition of sodium nitrite to form a diazonium salt. This intermediate is then reacted with cuprous chloride in the presence of hydrochloric acid to yield 4,6-dichloropyrimidine.
Industrial Production Methods
Industrial production of 4,6-Dichloropyrimidine-2-sulfonylchloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and minimize human error. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloropyrimidine-2-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, forming sulfonamides and sulfonates.
Coupling Reactions: It can be used in Suzuki-Miyaura and Stille coupling reactions to form biaryl and heteroaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, morpholine, and thiourea are commonly used under basic conditions.
Electrophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Electrophilic Substitution: Sulfonamides and sulfonates.
Coupling Reactions: Biaryl and heteroaryl compounds.
Applications De Recherche Scientifique
4,6-Dichloropyrimidine-2-sulfonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral, anticancer, and antibacterial agents.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4,6-Dichloropyrimidine-2-sulfonylchloride involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: Similar structure but lacks the sulfonyl chloride group.
4,6-Dichloropyrimidine: Similar structure but lacks the sulfonyl chloride group.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 2.
Uniqueness
4,6-Dichloropyrimidine-2-sulfonylchloride is unique due to the presence of both chlorine atoms and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to its analogs .
Propriétés
IUPAC Name |
4,6-dichloropyrimidine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O2S/c5-2-1-3(6)9-4(8-2)12(7,10)11/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTZGQOGWUGMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)




![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)


![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)


![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)


